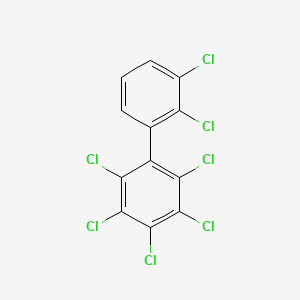

2,2',3,3',4,5,6-Heptachlorobiphenyl

Description

Structure

3D Structure

Properties

IUPAC Name |

1,2,3,4,5-pentachloro-6-(2,3-dichlorophenyl)benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H3Cl7/c13-5-3-1-2-4(7(5)14)6-8(15)10(17)12(19)11(18)9(6)16/h1-3H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAYFWJAKKLILIT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)Cl)C2=C(C(=C(C(=C2Cl)Cl)Cl)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H3Cl7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6074203 | |

| Record name | 2,2',3,3',4,5,6-Heptachlorobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6074203 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

395.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68194-16-1, 28655-71-2 | |

| Record name | PCB 173 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=68194-16-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Heptachlorobiphenyl (mixed isomers) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028655712 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,2',3,3',4,5,6-Heptachlorobiphenyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068194161 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,2',3,3',4,5,6-Heptachlorobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6074203 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2',3,3',4,5,6-HEPTACHLOROBIPHENYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V0QH7DT55P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Environmental Fate and Transport Mechanisms of Heptachlorobiphenyls

Inter-compartmental Exchange Dynamics of 2,2',3,3',4,5,6-Heptachlorobiphenyl (B1219824)

The distribution of this compound in the environment is a dynamic process, characterized by continuous exchange between sediments, water, and the atmosphere. These exchanges are dictated by the compound's unique physicochemical properties, which are largely influenced by its high degree of chlorination.

Sediment-Water Partitioning and Equilibrium Studies

The partitioning of this compound between sediment and water is a critical process governing its availability to aquatic organisms. Due to its high hydrophobicity, this compound strongly associates with the organic fraction of sediments. The extent of this partitioning is quantified by the sediment-water partition coefficient (Kd) and the organic carbon-water (B12546825) partition coefficient (Koc).

A key determinant of a chemical's tendency to partition from water to organic phases is the octanol-water partition coefficient (Kow). For 2,2',3,3',4,5',6-heptachlorobiphenyl (B1596102), the logarithm of this coefficient (log Kow) has been estimated to be 7.4 nih.gov. This high value indicates a strong affinity for lipids and, by extension, for the organic matter present in sediments.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Log Kow | 7.4 | nih.gov |

| Molecular Weight | 395.323 g/mol | nist.gov |

Note: This table is interactive. You can sort and filter the data.

Air-Water Exchange and Henry's Law Constants for Highly Chlorinated Congeners

The exchange of this compound between the atmosphere and water bodies is governed by its volatility, which is described by the Henry's Law Constant (H). This constant relates the partial pressure of the compound in the air to its concentration in the water at equilibrium. For highly chlorinated PCBs, the tendency is towards lower volatility compared to their less chlorinated counterparts.

Specific experimental data for the Henry's Law Constant of this compound is scarce in the available scientific literature. However, the general trend for PCBs indicates that as the number of chlorine atoms increases, the vapor pressure decreases, and the Henry's Law Constant tends to be lower. This suggests that highly chlorinated congeners like this heptachlorobiphenyl are less likely to volatilize from water to the atmosphere and may be more prone to atmospheric deposition into water bodies. The exchange dynamics are also influenced by environmental factors such as temperature, wind speed, and the presence of organic matter in the water, which can affect the freely dissolved concentration of the compound.

Sorption to Environmental Particulates and Organic Matter

The strong lipophilic nature of this compound, as indicated by its high log Kow of 7.4, dictates a pronounced tendency to sorb to environmental particulates and organic matter nih.gov. In aquatic systems, this includes suspended solids, bottom sediments, and dissolved organic carbon. In terrestrial environments, it readily binds to soil organic matter.

This strong sorption has several important environmental implications. It reduces the concentration of the compound in the freely dissolved phase in water, which in turn decreases its bioavailability for direct uptake by some aquatic organisms and limits its potential for volatilization. However, contaminated particulates can be transported over long distances in aquatic systems and can also be ingested by deposit-feeding organisms, representing a significant route of exposure. The quality and quantity of organic matter in soil and sediment are crucial factors in determining the extent of sorption, with higher organic carbon content leading to greater partitioning of the compound out of the aqueous phase.

Bioaccumulation and Trophic Transfer in Environmental Food Webs

Once introduced into the environment, this compound has a high potential to enter and move up the food chain, a process driven by its persistence and lipophilicity. This leads to its accumulation in organisms at concentrations significantly higher than those in the surrounding environment.

Bioaccumulation Factors (BAFs) and Biota-Sediment Accumulation Factors (BSAFs) in Aquatic Organisms

The extent to which this compound accumulates in aquatic organisms from all environmental exposures (water, sediment, and food) is described by the Bioaccumulation Factor (BAF). The Biota-Sediment Accumulation Factor (BSAF) specifically relates the lipid-normalized concentration of the chemical in an organism to its organic carbon-normalized concentration in the sediment.

While specific BAF and BSAF values for this compound in particular aquatic species are not extensively documented in readily available literature, general principles of PCB bioaccumulation provide valuable insights. For highly hydrophobic compounds like this heptachlorobiphenyl (log Kow = 7.4), BAFs are expected to be substantial nih.gov. The relationship between log BAF and log Kow for PCBs is often positive, indicating that more hydrophobic congeners tend to bioaccumulate to a greater extent nih.gov.

BSAF values for PCBs in invertebrates and fish can vary widely depending on the species, its feeding strategy, and the specific characteristics of the sediment mdpi.com. For many PCBs, BSAF values are often observed to be in the range of 1 to 10, indicating that the concentration in the organism's lipids is similar to or an order of magnitude higher than the concentration in the sediment's organic carbon. Given its high hydrophobicity, this compound is expected to have a significant BSAF in benthic organisms that are in direct contact with and ingest contaminated sediments.

Table 2: Bioaccumulation Metrics for Polychlorinated Biphenyls

| Metric | Description | General Trends for Highly Chlorinated PCBs |

| BAF | Ratio of the chemical concentration in an organism to the concentration in the surrounding water, considering all exposure routes. | Expected to be high due to high lipophilicity. |

| BSAF | Ratio of the lipid-normalized chemical concentration in an organism to the organic carbon-normalized concentration in the sediment. | Expected to be significant, particularly in benthic organisms. |

Note: This table is interactive and provides a general overview of bioaccumulation metrics for highly chlorinated PCBs.

Biomagnification Across Trophic Levels in Marine and Terrestrial Food Chains

Biomagnification is the process whereby the concentration of a contaminant increases in organisms at successively higher levels in a food chain. Due to its high persistence and lipophilicity, this compound is susceptible to biomagnification in both marine and terrestrial food webs.

The potential for a chemical to biomagnify is often assessed using the Trophic Magnification Factor (TMF), which is derived from the slope of the relationship between the log-transformed, lipid-normalized contaminant concentration and the trophic level of organisms in a food web. A TMF value greater than 1 indicates that the chemical is biomagnifying.

Specific TMF values for this compound are not widely reported. However, studies on various PCB congeners have shown a general trend of increasing TMF with increasing log Kow, up to a certain point uh.edu. For highly chlorinated PCBs, TMFs are often significantly greater than 1, confirming their biomagnification potential. This means that top predators in both aquatic and terrestrial ecosystems, such as marine mammals, predatory birds, and humans, are likely to accumulate the highest concentrations of this persistent pollutant, having consumed prey that have progressively concentrated the compound from lower trophic levels.

Influence of Congener Structure and Chlorination Pattern on Bioaccumulation Potential

The potential for a PCB congener to bioaccumulate in living organisms is profoundly influenced by its structure, particularly the number and position of chlorine atoms on the biphenyl (B1667301) rings. Generally, as the degree of chlorination increases, so does the compound's resistance to metabolic breakdown and its tendency to accumulate in fatty tissues. researchgate.net Heptachlorobiphenyls, including this compound, are therefore expected to have a high bioaccumulation potential.

Research on various PCB congeners has consistently shown that those with higher chlorination levels are less soluble in water and sorb more readily to organic matter in sediments and soils. ornl.gov This strong binding to particulate matter makes them less available for degradation but also facilitates their entry into the benthic food web. Studies on aquatic ecosystems have demonstrated that the bioaccumulation factors (BAFs) for PCBs, which represent the ratio of the chemical's concentration in an organism to its concentration in the surrounding water, are generally highest for tetra- to heptachlorobiphenyls. ornl.gov

Table 1: Physicochemical Properties of this compound (PCB 177)

| Property | Value |

| Molecular Formula | C₁₂H₃Cl₇ |

| Molecular Weight | 395.32 g/mol |

| Log Kow (Octanol-Water Partition Coefficient) | Estimated to be high, characteristic of highly chlorinated PCBs |

| Water Solubility | Very low |

Data sourced from general knowledge of PCB properties.

Modeling of Environmental Transport and Distribution

To predict the movement and ultimate fate of persistent organic pollutants like this compound in the environment, scientists employ various mathematical and computational models. These models are essential tools for understanding the complex interplay of physical, chemical, and biological processes that govern the distribution of these compounds across different environmental compartments such as air, water, soil, and biota.

Fugacity-based models are a common approach for assessing the environmental fate of chemicals like PCBs. publications.gc.canih.govulisboa.pt Fugacity can be understood as the "escaping tendency" of a chemical from a particular phase. These models calculate the partitioning of a chemical between different environmental compartments based on its fugacity capacity in each phase. For a highly hydrophobic compound like this compound, the model would predict a strong partitioning from water into sediment and biota.

Another important modeling concept is the Biota-Sediment Accumulation Factor (BSAF). The BSAF is a parameter used to describe the partitioning of a chemical from sediment to a benthic organism and is calculated as the lipid-normalized concentration in the organism divided by the organic carbon-normalized concentration in the sediment. doaj.orgepa.govresearchgate.net While specific BSAF values for PCB 177 are scarce, the EPA has developed a BSAF database for various nonionic organic chemicals, including PCBs, which can be used to estimate the bioaccumulation potential of such compounds. epa.gov

Holistic modeling approaches combine theoretical, empirical, and deterministic elements to provide a more comprehensive assessment of contaminant transport. epa.gov These models can incorporate various transport mechanisms, including volatilization, sorption to particles, advection (transport with the flow of water or air), and dispersion. For a compound like this compound, such models would highlight its tendency to sorb to sediments and its potential for long-range atmospheric transport when bound to airborne particles.

Table 2: Types of Models Used for Predicting the Environmental Fate of Heptachlorobiphenyls

| Model Type | Description | Key Parameters for Heptachlorobiphenyls |

| Fugacity Models | Based on the concept of "escaping tendency" to predict partitioning between environmental compartments. publications.gc.canih.govulisboa.pt | High octanol-water partition coefficient (Kow), low water solubility, vapor pressure. |

| Biota-Sediment Accumulation Factor (BSAF) Models | Quantifies the transfer of a chemical from sediment to benthic organisms. doaj.orgepa.govresearchgate.net | Lipid content of the organism, organic carbon content of the sediment. |

| Holistic Transport Models | Integrate multiple transport and fate processes for a comprehensive assessment. epa.gov | Sorption coefficients, volatilization rates, advection and dispersion characteristics. |

Information synthesized from general descriptions of environmental fate models for PCBs.

Biogeochemical Cycling and Transformation Pathways of 2,2 ,3,3 ,4,5,6 Heptachlorobiphenyl

Abiotic Degradation Processes

Abiotic degradation involves the breakdown of the compound through non-biological pathways, primarily driven by light energy and chemical reactions within the environmental matrix.

Photolytic Degradation in Aquatic and Atmospheric Systems

Photolysis, or the decomposition of chemical compounds by light, is a significant abiotic degradation pathway for PCBs in the upper layers of aquatic systems and in the atmosphere. researchgate.net The process can occur through two primary mechanisms: direct and indirect photolysis.

Direct Photolysis: In direct photolysis, the PCB molecule itself absorbs photons, leading to the homolytic cleavage of a carbon-chlorine (C-Cl) bond. This creates a biphenyl (B1667301) radical and a chlorine radical. In the presence of a hydrogen donor, such as water or organic matter, the biphenyl radical can abstract a hydrogen atom, resulting in a less chlorinated biphenyl congener. researchgate.net The rate of direct photolysis depends on the light absorption properties of the specific congener. researchgate.net Generally, PCBs absorb light in the UV range, and their degradation rates are influenced by factors like the intensity of solar radiation and the depth of the water column. nih.govresearchgate.net

Indirect Photolysis: Indirect photolysis involves reactive chemical species, known as photosensitizers or reactive photo-induced species (RPS), which are generated in sunlit natural waters. nih.govresearchgate.net These species, including hydroxyl radicals (•OH), singlet oxygen (¹O₂), and triplet excited states of chromophoric dissolved organic matter (³CDOM), can react with and degrade PCB congeners. nih.govresearchgate.net Studies on simpler PCBs, like 2-chlorobiphenyl (B15942) (PCB-1), have shown that reactions with hydroxyl radicals and ³CDOM are major photodegradation pathways, alongside direct photolysis. nih.govresearchgate.net The presence and concentration of dissolved organic carbon, nitrates, and nitrites in the water significantly influence the rates of indirect photolysis by affecting the steady-state concentrations of these reactive species. researchgate.net

The table below summarizes key reactive species and their role in the photolytic degradation of PCBs in aquatic environments.

| Reactive Species | Role in Degradation | Influencing Factors |

| Photon (UV Light) | Initiates direct photolysis by breaking C-Cl bonds. researchgate.net | Light intensity, water clarity, depth, PCB's absorption spectrum. nih.gov |

| Hydroxyl Radical (•OH) | Highly reactive oxidant that attacks the biphenyl structure, leading to degradation. nih.gov | Concentration of nitrates, nitrites, and dissolved organic matter. researchgate.net |

| Triplet DOM (³CDOM)* | Excited state of dissolved organic matter that can transfer energy to the PCB or generate other reactive species. nih.govresearchgate.net | Concentration and character of dissolved organic carbon (DOC). researchgate.net |

| Singlet Oxygen (¹O₂) | A less aggressive, but still relevant, oxidant in some aquatic systems. nih.gov | Concentration of dissolved organic matter. nih.gov |

Chemical Dechlorination in Environmental Matrices

While photolysis is significant in atmospheric and aquatic systems, chemical dechlorination can occur in other environmental matrices, such as anaerobic sediments. Although biological processes dominate dechlorination in these environments, certain abiotic chemical reactions can contribute to the transformation of PCBs. For instance, reactions involving reduced iron-porphyrins have been investigated for their potential to dechlorinate aromatic compounds, though their success under conditions mimicking anaerobic sediments has been limited. epa.gov The primary mechanism of interest in environmental matrices remains microbially mediated reductive dechlorination.

Biotic Transformation and Metabolism in Environmental Biota

The most significant transformation pathways for highly chlorinated PCBs like 2,2',3,3',4,5,6-heptachlorobiphenyl (B1219824) in soils and sediments are driven by microbial activity. nih.gov These processes are critical for the natural attenuation of PCBs in contaminated sites.

Microbial Degradation and Reductive Dechlorination in Sediments and Soils

In the environment, PCB degradation often occurs through a sequential anaerobic and aerobic process. epa.gov Highly chlorinated congeners are first dehalogenated under anaerobic conditions, producing less chlorinated congeners that are then more susceptible to degradation by aerobic bacteria. epa.gov

Under anaerobic conditions, prevalent in deep sediments and waterlogged soils, the primary microbial process for PCB transformation is reductive dechlorination. nih.govresearchgate.net In this process, microorganisms use the chlorinated biphenyl as an electron acceptor, removing a chlorine atom and replacing it with a hydrogen atom. nih.gov This is a form of dehalorespiration, where certain bacteria can derive energy from the reaction. nih.gov

Research has identified several distinct dechlorination processes, designated by letters (e.g., M, Q, H, P, N), which are characterized by the specific chlorine positions they target. nih.gov For highly chlorinated PCBs, dechlorination occurs primarily at the meta and para positions. epa.govnih.gov This results in an accumulation of ortho-substituted congeners, which are more resistant to further anaerobic degradation but are substrates for aerobic bacteria. epa.govnih.gov

The microorganisms responsible for this process are typically complex anaerobic consortia. nih.govresearchgate.net Specific bacteria, such as strains of Dehalococcoides mccartyi, have been identified as key players in PCB dechlorination. nih.gov These bacteria possess reductive dehalogenase enzymes (RDases), which are the key catalysts for the dechlorination reaction. nih.gov The efficiency of anaerobic dechlorination is influenced by several factors, including the concentration and bioavailability of the PCB, the presence of suitable electron donors (like fatty acids), and the composition of the microbial community. epa.govnih.govnih.gov

The following table details common anaerobic dechlorination patterns observed for PCBs in sediments.

| Dechlorination Pattern | Description | Resulting Products |

| Process M | Characterized by the preferential removal of flanked and unflanked meta-chlorines. nih.gov | Accumulation of ortho- and para-substituted congeners. nih.gov |

| Process P | Involves the removal of para-chlorines. nih.gov | Enrichment of congeners with chlorines at ortho and meta positions. |

| Process H | Another pattern of meta-dechlorination observed in various sediments. nih.gov | Leads to lower chlorinated, ortho-substituted biphenyls. |

| ortho-Dechlorination | Less common under anaerobic conditions but has been observed in specific enrichment cultures. nih.govnih.gov | Can lead to the formation of congeners like 3,5-dichlorobiphenyl (B164840) from 2,3,5,6-tetrachlorobiphenyl. nih.gov |

PCBs with five or fewer chlorine atoms, particularly those with unsubstituted adjacent ortho and meta carbons or meta and para carbons, are susceptible to degradation by aerobic bacteria. epa.govnih.gov This process is a critical second step in the complete mineralization of PCBs.

Aerobic degradation is initiated by powerful enzymes called biphenyl dioxygenases (BP-DOX), which insert two hydroxyl groups onto the aromatic ring. epa.gov This creates an unstable cis-dihydrodiol intermediate, which is further processed through a series of enzymatic reactions (dehydrogenation, ring cleavage, hydrolysis) to ultimately break down the biphenyl structure into simpler organic acids and carbon dioxide.

The effectiveness of aerobic biotransformation depends on the chlorine substitution pattern. The presence of ortho chlorines can hinder the initial dioxygenase attack. However, the dechlorination that occurs anaerobically often produces congeners that are ideal substrates for aerobic microbes. epa.gov Several bacterial genera, including Pseudomonas, Achromobacter, Ochrobactrum, and Lysinibacillus, have been shown to degrade PCBs aerobically. nih.govnih.gov The presence of a co-substrate, such as biphenyl, can enhance the degradation of PCBs by stimulating the growth and enzymatic activity of these bacteria. nih.gov

Metabolism in Environmental Organisms (e.g., Fish, Wildlife)

The biotransformation of polychlorinated biphenyls (PCBs), including the heptachlorobiphenyl congener this compound, is a critical process influencing their persistence, bioaccumulation, and potential toxicity in the environment. In a wide range of environmental organisms, from fish to wildlife, PCBs are subject to metabolic processes primarily aimed at increasing their water solubility to facilitate excretion. nih.gov This metabolic conversion is a key determinant of the toxicokinetics of individual PCB congeners within an organism.

The primary catalysts for the initial phase of PCB metabolism in vertebrates are the cytochrome P450 (CYP) monooxygenases, a diverse superfamily of heme-containing enzymes. nih.govmdpi.com These enzymes are responsible for the oxidative metabolism of a vast array of foreign compounds, including PCBs. nih.gov The process typically occurs in the liver and involves the introduction of an oxygen atom to the PCB's biphenyl structure. researchgate.net

Different CYP families and isoforms, such as CYP1A, CYP2A, and CYP2B, exhibit varying efficiencies and selectivities towards different PCB congeners, depending on the congener's specific chlorine substitution pattern. mdpi.comnih.gov For instance, research on the closely related chiral heptachlorobiphenyl, PCB 183 (2,2',3,4,4',5',6-Heptachlorobiphenyl), has shown it to be a substrate for human CYP2B6. nih.gov In contrast, the same study found that rat CYP2B1 did not metabolize this congener, highlighting species-specific differences in CYP enzyme capabilities which can significantly alter PCB fate and toxicity. nih.gov The structural characteristics of the enzyme's active site, such as its size and shape, determine which PCB congeners can be accommodated and metabolized. nih.gov PCBs with ortho-substitutions, a feature of this compound, are known substrates for CYP2B enzymes. nih.gov

The principal outcome of Phase I metabolism of PCBs by cytochrome P450 enzymes is the formation of hydroxylated metabolites (OH-PCBs). nih.govresearchgate.net This transformation can occur either through the direct insertion of a hydroxyl (-OH) group onto an aromatic carbon or, more commonly, via the formation of a highly reactive arene oxide intermediate that subsequently rearranges to a stable hydroxylated product. nih.gov This hydroxylation step is crucial as it introduces a polar functional group, making the compound more water-soluble and available for subsequent Phase II conjugation reactions and eventual elimination from the body. nih.gov

However, some OH-PCB metabolites are not readily excreted and can persist in the blood and tissues, where they may exert their own biological effects. nih.gov Studies on various PCB congeners have identified numerous OH-PCBs in the blood of wildlife and humans. nih.govnih.gov For example, the metabolism of the heptachlorobiphenyl congener PCB 183 by human CYP2B6 results in the formation of two specific mono-hydroxylated metabolites, as detailed in the table below. nih.gov

Metabolites Identified from the in vitro Metabolism of 2,2',3,4,4',5',6-Heptachlorobiphenyl (PCB 183) by Human CYP2B6

| Parent Compound | Identified Metabolite | Metabolite Structure |

|---|---|---|

| 2,2',3,4,4',5',6-Heptachlorobiphenyl (PCB 183) | 3'-OH-CB183 | 3'-hydroxy-2,2',3,4,4',5',6-heptachlorobiphenyl |

| 2,2',3,4,4',5',6-Heptachlorobiphenyl (PCB 183) | 5-OH-CB183 | 5-hydroxy-2,2',3,4,4',5',6-heptachlorobiphenyl |

Data derived from a study on the metabolism of a chiral heptachlorobiphenyl congener. nih.gov

A significant feature of many PCB congeners, including this compound (PCB 174), is chirality. nih.gov Due to a high degree of chlorine substitution in the ortho positions (the 2, 2', 6, and 6' positions), rotation around the carbon-carbon bond linking the two phenyl rings is restricted. This gives rise to two stable, non-superimposable mirror-image forms called atropisomers or enantiomers. nih.gov While these enantiomers have identical physical and chemical properties in an achiral environment, biological systems, with their chiral enzymes, can interact with them differently. nih.gov

The metabolism of chiral PCBs by cytochrome P450 enzymes is often enantioselective, meaning one atropisomer is metabolized at a faster rate than the other. nih.govnih.gov This leads to an enrichment of the more slowly metabolized atropisomer in the tissues of exposed organisms. nih.gov For instance, in vitro studies with human CYP2B6 and the heptachlorobiphenyl PCB 183 demonstrated a preferential metabolism of the (-)-CB183 atropisomer over the (+)-CB183 atropisomer. nih.gov This enantioselective process is a key factor driving the non-racemic ratios of chiral PCBs often observed in environmental biota and humans. nih.gov However, studies in mice have shown that for other chiral congeners, such as PCB 174, there may be no significant difference in the toxicokinetic parameters between the two atropisomers, indicating that enantioselectivity is highly congener- and species-specific. nih.gov

Summary of Enantioselective Metabolism for the Heptachlorobiphenyl Congener PCB 183

| Enzyme System | Substrate | Observation |

|---|---|---|

| Human CYP2B6 | Racemic 2,2',3,4,4',5',6-Heptachlorobiphenyl (PCB 183) | Preferential metabolism of the (-)-CB183 atropisomer compared to the (+)-CB183 atropisomer. nih.gov |

| Rat CYP2B1 | Racemic 2,2',3,4,4',5',6-Heptachlorobiphenyl (PCB 183) | No detectable metabolism of either atropisomer. nih.gov |

Factors Influencing Biodegradation Rates and Persistence (e.g., Chlorination Pattern)

Several general relationships between structure and biodegradability have been established:

Degree of Chlorination : The rate of biodegradation generally decreases as the number of chlorine atoms increases. uth.grnih.gov Highly chlorinated congeners, such as heptachlorobiphenyls, are typically more resistant to degradation and thus more persistent than lower-chlorinated congeners. nih.govresearchgate.net

Position of Unsubstituted Carbons : The presence of two adjacent, unsubstituted carbon atoms (a vicinal di-hydro-site), particularly in the meta and para positions, is a key requirement for attack by aerobic bacterial dioxygenase enzymes, a major pathway for PCB degradation in the environment. uth.gr Congeners lacking this feature are significantly more resistant to aerobic breakdown.

Ortho-Substitution : A high number of chlorine atoms in the ortho positions (e.g., 2,2',6,6'-) can sterically hinder the rotation between the two phenyl rings and can also impede enzymatic attack, thus increasing persistence. uth.grnih.gov Conversely, congeners with fewer ortho-chlorines are often more susceptible to degradation. nih.gov

Analytical Methodologies for the Environmental Quantification of 2,2 ,3,3 ,4,5,6 Heptachlorobiphenyl

Sample Preparation Techniques for Environmental Matrices (Soil, Sediment, Water, Biota)

The initial and one of the most critical stages in the analysis of 2,2',3,3',4,5,6-heptachlorobiphenyl (B1219824) is the preparation of the sample. researchgate.net This process aims to isolate the target analyte from the complex sample matrix and remove interfering compounds that could affect the accuracy and precision of the final measurement. clu-in.orgcdc.gov The choice of sample preparation technique depends heavily on the nature of the environmental matrix being analyzed, whether it be soil, sediment, water, or biological tissues. researchgate.net

The primary goal of extraction is to efficiently transfer this compound from the sample matrix into a solvent. Several techniques are employed for this purpose, each with its own advantages and limitations.

Soxhlet Extraction: This is a classic and robust technique widely used for extracting PCBs from solid matrices like soil and sediment. nih.gov The method involves continuously washing the sample with a heated solvent, typically a mixture of hexane (B92381) and acetone, in a specialized apparatus called a Soxhlet extractor. nih.gov The U.S. Environmental Protection Agency (EPA) recommends Soxhlet extraction as a standard method for isolating PCBs from soil samples. nih.gov While effective, this method can be time-consuming and requires significant volumes of organic solvents. researchgate.net

Liquid-Liquid Extraction (LLE): For aqueous samples, such as water, liquid-liquid extraction is a common approach. cdc.gov This technique, often performed using a separatory funnel, partitions the target analyte from the water into an immiscible organic solvent. cdc.govepa.gov Continuous liquid-liquid extraction (CLLE) is a variation that can improve efficiency for larger sample volumes. cdc.govepa.gov

Supercritical Fluid Extraction (SFE): SFE is a more modern technique that utilizes a supercritical fluid, most commonly carbon dioxide, as the extraction solvent. By manipulating temperature and pressure, the properties of the supercritical fluid can be tailored to selectively extract target compounds. SFE offers advantages such as faster extraction times and reduced use of organic solvents compared to traditional methods.

Other extraction methods that have been developed to improve efficiency and reduce solvent consumption include pressurized liquid extraction (PLE), also known as accelerated solvent extraction (ASE), and microwave-assisted extraction (MAE). researchgate.net The EPA has proposed the addition of methods like Automated Soxhlet Extraction (Method 3541), Pressurized Fluid Extraction (Method 3545A), and Microwave Extraction (Method 3546) for solid matrices, and Separatory Funnel Liquid-Liquid Extraction (Method 3510C), Continuous Liquid-Liquid Extraction (Method 3520C), and Solid-Phase Extraction (Method 3535) for aqueous matrices to its approved methods for PCB analysis. epa.gov

Table 1: Comparison of Common Extraction Methods for PCBs

| Extraction Method | Principle | Advantages | Disadvantages | Typical Matrices |

|---|---|---|---|---|

| Soxhlet Extraction | Continuous solid-liquid extraction with a cycling solvent. nih.gov | Robust, well-established, effective for complex matrices. nih.gov | Time-consuming, large solvent consumption. researchgate.net | Soil, Sediment, Solid Waste |

| Liquid-Liquid Extraction (LLE) | Partitioning of analytes between two immiscible liquid phases. cdc.gov | Simple, widely applicable for liquid samples. | Can be labor-intensive, may form emulsions. | Water |

| Supercritical Fluid Extraction (SFE) | Extraction using a fluid above its critical temperature and pressure. | Fast, reduced organic solvent use, selective. | High initial equipment cost. | Soil, Sediment, Biota |

| Pressurized Liquid Extraction (PLE) | Extraction with solvents at elevated temperatures and pressures. researchgate.net | Fast, efficient, reduced solvent use compared to Soxhlet. researchgate.net | Requires specialized equipment. | Soil, Sediment, Biota |

| Microwave-Assisted Extraction (MAE) | Use of microwave energy to heat solvents and accelerate extraction. researchgate.net | Very fast, reduced solvent consumption. | Potential for analyte degradation if not optimized. | Soil, Sediment |

Following extraction, the resulting solvent extract contains not only this compound but also a multitude of other co-extracted compounds from the matrix (e.g., lipids, pigments, sulfur). These interferences can significantly hinder chromatographic analysis and lead to inaccurate results. Therefore, a clean-up step is essential to purify the extract. clu-in.orgcdc.gov

Chromatographic techniques are commonly employed for clean-up. cdc.gov The extract is passed through a column packed with an adsorbent material, such as:

Silica Gel: Often used to separate PCBs from other organic compounds based on polarity.

Florisil: A magnesium silicate (B1173343) adsorbent effective in removing polar interferences. cdc.gov

Alumina: Can be used in its acidic, neutral, or basic form to remove different types of interferences. analiticaweb.com.br

Activated Carbon: Particularly useful for separating non-ortho and mono-ortho substituted PCBs from other congeners due to its planar structure selectivity. cdc.gov

Gel Permeation Chromatography (GPC): A size-exclusion technique that is very effective for removing high-molecular-weight interferences like lipids from biota and soil extracts. analiticaweb.com.br

In some methods, the clean-up step can be integrated with the extraction process. For instance, in selective pressurized liquid extraction (S-PLE), adsorbents can be packed directly into the extraction cell to perform extraction and clean-up in a single step, saving time and reducing solvent use. researchgate.net

Chromatographic Separation and Detection Methods

After extraction and clean-up, the purified extract is ready for instrumental analysis. The primary technique for the separation and quantification of individual PCB congeners like this compound is gas chromatography (GC). cdc.gov

Gas chromatography-mass spectrometry (GC-MS) is the gold standard for the congener-specific analysis of PCBs. In this technique, the gas chromatograph separates the individual PCB congeners based on their boiling points and interaction with the stationary phase of the capillary column. analiticaweb.com.br The separated congeners then enter the mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio. This provides both qualitative (identification) and quantitative (concentration) information.

The mass spectrum of 2,2',3,3',4,5',6-heptachlorobiphenyl (B1596102) shows a characteristic molecular ion peak and isotopic pattern due to the presence of seven chlorine atoms, allowing for its specific detection even in complex mixtures. nist.gov High-resolution gas chromatography (HRGC) coupled with high-resolution mass spectrometry (HRMS) offers even greater selectivity and sensitivity, which is crucial for detecting the low levels of PCBs often found in environmental samples.

Gas chromatography with an electron capture detector (GC-ECD) is another widely used technique for PCB analysis. epa.govtdi-bi.com The ECD is highly sensitive to electrophilic compounds, particularly halogenated molecules like PCBs. measurlabs.comtue.nl This makes GC-ECD an extremely sensitive method for detecting trace amounts of this compound. measurlabs.comepa.gov

However, the ECD is not as selective as a mass spectrometer. It responds to any electron-capturing compound, which means that co-eluting interfering compounds can lead to false positives or inaccurate quantification. epa.gov Therefore, rigorous clean-up procedures are especially critical when using GC-ECD. To improve the reliability of identification, dual-column GC systems with two different stationary phases are often employed to confirm the identity of the detected peaks. tdi-bi.com

Table 2: Performance Characteristics of GC-MS and GC-ECD for PCB Analysis

| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | Gas Chromatography-Electron Capture Detection (GC-ECD) |

|---|---|---|

| Selectivity | High; based on mass-to-charge ratio, provides structural information. | Moderate; responds to all electron-capturing compounds. epa.gov |

| Sensitivity | Good to excellent, especially with HRMS. | Excellent; highly sensitive to halogenated compounds. measurlabs.comtue.nl |

| Identification Confidence | High; mass spectra provide definitive identification. nist.gov | Lower; based on retention time, confirmation with a second column is often needed. tdi-bi.com |

| Cost | Higher initial and operational costs. | Lower initial and operational costs. |

| Primary Use | Congener-specific identification and quantification. | Screening and quantification of known halogenated compounds. |

For the most accurate and precise quantification of this compound, isotope dilution mass spectrometry (IDMS) is the preferred method. nih.govnih.gov This technique involves adding a known amount of an isotopically labeled analog of the target analyte (e.g., ¹³C₁₂-labeled this compound) to the sample before extraction and clean-up. nih.gov

Because the labeled standard is chemically identical to the native analyte, it behaves in the same way throughout the entire analytical procedure, including any losses that may occur during sample preparation. The final quantification is based on the ratio of the response of the native analyte to the response of the labeled internal standard as measured by the mass spectrometer. This approach effectively corrects for variations in extraction efficiency and matrix effects, leading to highly accurate and reliable results. nih.govnih.gov IDMS is considered a primary method for quantitative analysis. nih.gov

Challenges in Congener Separation and Co-elution of Isomers

The environmental quantification of specific polychlorinated biphenyl (B1667301) (PCB) congeners, such as this compound, is a complex analytical task fraught with challenges, primarily related to their separation from a multitude of other co-existing congeners. nih.gov PCBs were manufactured and released into the environment as technical mixtures (e.g., Aroclors), which can contain over 130 different congeners. ags.org.uk Consequently, environmental samples contain a complex array of these compounds, making the isolation and accurate quantification of a single congener exceptionally difficult.

The primary analytical technique for PCB analysis is gas chromatography (GC), often coupled with an electron capture detector (ECD) or a mass spectrometer (MS). epa.govnih.gov However, even with high-resolution capillary columns, the chromatographic separation of all 209 possible PCB congeners is a significant hurdle. researchgate.net The main challenge lies in the co-elution of isomers, where two or more different PCB congeners have identical or nearly identical retention times on the GC column and, therefore, appear as a single peak in the chromatogram. nih.gov This is particularly problematic for congeners that share similar physical-chemical properties, which is common among PCBs with the same degree of chlorination (homologs).

Heptachlorobiphenyls, a group of 24 congeners including this compound, are often found in environmental matrices and are particularly susceptible to co-elution issues. For instance, in many standard analytical methods, certain toxic mono-ortho-substituted PCBs are known to co-elute with other congeners. While specific co-elution data for this compound (PCB-179) is not always explicitly detailed in general literature, the principle of co-elution is a well-documented problem for heptachlorobiphenyls as a group. For example, studies have shown that PCB-167 (a hexa-chlorobiphenyl) can co-elute with PCB-128 (a hepta-chlorobiphenyl), and PCB-156 (a hexa-chlorobiphenyl) can co-elute with PCB-202 (a nona-chlorobiphenyl), demonstrating the challenge of separating congeners even across different homolog groups. researchgate.net

To address these challenges, analysts employ various strategies:

Multidimensional Gas Chromatography (MDGC): This technique uses two or more columns with different stationary phases to enhance separation power. capes.gov.br By subjecting the sample to different separation mechanisms, co-eluting congeners from the first column can often be resolved on the second.

Mass Spectrometry (MS): Using MS, particularly high-resolution MS (HRMS) or tandem MS (MS/MS), can help differentiate co-eluting congeners if they have unique mass fragments, even if they cannot be separated chromatographically. youtube.comthermofisher.com

Column Selection: No single GC column phase can separate all toxic congeners from potential interferences. researchgate.net Therefore, careful selection of the column's stationary phase is critical. Research has explored various phases, from non-polar to very polar, to optimize the separation of specific target congeners. researchgate.net

The table below provides examples of known co-eluting PCB congeners, illustrating the analytical challenge. Note that specific co-elutants for this compound can vary depending on the specific GC column and analytical conditions used.

Table 1: Examples of Co-eluting PCB Congeners

| Co-eluting Pair | IUPAC Number |

|---|---|

| Pair 1 | PCB-60 / PCB-56 |

| Pair 2 | PCB-114 / PCB-134 |

| Pair 3 | PCB-167 / PCB-128 |

| Pair 4 | PCB-156 / PCB-202 |

Data sourced from ResearchGate. researchgate.net

These challenges underscore the importance of congener-specific analysis and the need for sophisticated analytical methods to ensure that the reported concentration of this compound is accurate and not inflated by the presence of co-eluting isomers. nih.gov

Quality Assurance and Quality Control in Environmental PCB Analysis

Standard QA/QC procedures for PCB analysis, such as those outlined in EPA Method 1668C or SW-846 Method 8082A, are designed to monitor and control every stage of the analytical process, from sample collection to final data reporting. epa.govwa.gov These measures are crucial for identifying and minimizing potential sources of error, such as contamination, matrix interferences, and instrument variability. nih.govgcms.cz

Key laboratory QC procedures include:

Method Blanks: A method blank is an analyte-free matrix (e.g., purified solvent) that is carried through the entire analytical procedure (extraction, cleanup, and analysis) in the same manner as the samples. wa.gov It is used to assess contamination introduced during the laboratory process.

Laboratory Control Samples (LCS): An LCS is a sample of a clean matrix spiked with a known concentration of the target analytes. wa.gov It is processed alongside the environmental samples to monitor the performance of the entire analytical method. The recovery of the spiked analytes indicates the accuracy of the method.

Matrix Spikes and Matrix Spike Duplicates (MS/MSD): These are environmental samples to which a known amount of the target analyte is added before extraction. wa.gov They are used to evaluate the effect of the sample matrix on the analytical method's accuracy and precision. The relative percent difference (RPD) between the MS and MSD recoveries provides a measure of method precision.

Surrogate Standards: Surrogates are compounds that are chemically similar to the target analytes but are not expected to be present in the environmental samples. A known amount of surrogate is added to every sample, blank, and standard before extraction. wa.gov Surrogate recovery is used to monitor the efficiency of the extraction and analysis for each individual sample.

Instrument Performance Checks: Regular checks on the gas chromatograph and detector are performed to ensure the system is operating correctly. This includes monitoring instrument sensitivity, resolution, and calibration stability. gcms.cz

The table below summarizes typical measurement quality objectives (MQOs) for laboratory analyses of PCBs in environmental samples. These acceptance criteria ensure that the data generated meets the quality standards required for its intended use.

Table 2: Typical Measurement Quality Objectives for PCB Laboratory Analysis

| QC Parameter | Analyte | Acceptance Criteria |

|---|---|---|

| Laboratory Control Samples | Individual PCBs | 85 - 115% Recovery |

| Matrix Spikes | Individual PCBs | 40 - 140% Recovery |

| Duplicates (RPD) | Individual PCBs | ± 25% |

| Method Blanks | Individual PCBs | < 1.0 ppb |

| Surrogate Recovery | Individual PCBs | 30 - 150% Recovery |

Data sourced from the Washington State Department of Ecology. wa.gov

Adherence to these stringent QA/QC protocols ensures that the analytical data for this compound are accurate, precise, and legally defensible, which is critical for environmental monitoring and risk assessment.

Ecological Implications and Environmental Risk Assessment Frameworks for Heptachlorobiphenyls

Impacts on Aquatic and Terrestrial Ecosystems

The lipophilic (fat-loving) nature and low water solubility of 2,2',3,3',4,5,6-heptachlorobiphenyl (B1219824) contribute significantly to its persistence and bioaccumulation in ecosystems. ontosight.aiontosight.ai In aquatic environments, its high lipophilicity causes it to partition out of the water and adsorb to sediments. cdc.gov This makes it available to bottom-feeding organisms, which ingest and accumulate the compound from the sediment. cdc.govnih.gov

Once in the food chain, this heptachlorobiphenyl congener biomagnifies, meaning its concentration increases at successively higher trophic levels. nih.gov This process has been observed for various PCB congeners in aquatic food webs, leading to significant concentrations in fish and marine mammals. nih.govwolkersdorfer.info The accumulation in fatty tissues of these animals poses a threat to their health and survival. wolkersdorfer.infoewg.org

Evaluation of Ecological Exposure Pathways within Environmental Systems

The primary ecological exposure pathways for this compound are dictated by its chemical properties and environmental distribution. Key exposure routes include:

Sediment-to-Organism Transfer: In aquatic systems, contaminated sediments are a primary source of exposure for benthic invertebrates and bottom-feeding fish. cdc.govresearchgate.net These organisms ingest the compound directly from the sediment, initiating its entry into the food web. usgs.gov

Biomagnification through the Food Web: As contaminated organisms are consumed by predators, the heptachlorobiphenyl is transferred and becomes more concentrated at higher trophic levels. nih.govnih.gov This is a major exposure pathway for top predators in both aquatic and terrestrial ecosystems. cdc.govcdc.gov

Atmospheric Deposition: PCBs can volatilize from contaminated water or soil and undergo long-range atmospheric transport. nih.govepa.gov They can then be deposited in distant ecosystems through wet and dry deposition, contaminating soil and water. wolkersdorfer.infonih.gov This makes atmospheric transport a significant pathway for the global distribution of these compounds. researchgate.net

Soil-to-Plant-to-Animal Transfer: In terrestrial environments, plants can take up heptachlorobiphenyl from contaminated soil. This provides an entry point into the terrestrial food web as these plants are consumed by herbivores, which are in turn consumed by carnivores.

The environmental "weathering" of PCB mixtures, which includes processes like volatilization and biodegradation, alters their composition over time. epa.gov More highly chlorinated congeners, such as heptachlorobiphenyls, are generally more persistent and less volatile, leading to their enrichment in sediments and biota relative to less chlorinated congeners. epa.gov

Development of Predictive Models for Ecological Accumulation and Transfer

To understand and predict the behavior of this compound in the environment, scientists have developed various mathematical and computational models. These models are crucial tools for risk assessment as they can forecast the bioaccumulation and transfer of this compound through complex food webs. nih.govcyf-kr.edu.pl

Steady-state food web models have been successfully used to predict PCB levels in different organisms within an ecosystem, such as the Baltic Sea. nih.govcyf-kr.edu.pl These models often show that all PCB congeners, including those with high chlorination, are biomagnified. nih.gov A critical parameter in these models is the octanol-water partition coefficient (log K(ow)), which describes the compound's lipophilicity; a higher log K(ow) is associated with greater bioaccumulation potential. nih.gov

Biodynamic models incorporate physiological parameters of organisms, such as growth rates and lipid content, to predict contaminant uptake. usgs.gov Such models have shown that for deposit-feeding organisms, uptake from sediment is the dominant pathway, with aqueous uptake being minimal. usgs.gov Furthermore, machine learning algorithms are being developed to help identify and quantify PCB metabolites in biological samples, which can aid in understanding the transformation and fate of the parent compounds. nih.gov

Key Parameters in Bioaccumulation Models for Heptachlorobiphenyls:

| Parameter | Description | Significance in Modeling |

| Log K(ow) | Octanol-water partition coefficient | A measure of lipophilicity; a key determinant of bioaccumulation potential. nih.gov |

| Organism Lipid Content | The percentage of fat in an organism's tissues | Higher lipid content leads to greater accumulation of lipophilic compounds like heptachlorobiphenyl. nih.gov |

| Feeding Rate | The amount of food consumed by an organism over time | Directly influences the dietary uptake of the contaminant. nih.gov |

| Growth Rate | The rate at which an organism increases in biomass | Can lead to "growth dilution," where the contaminant concentration is reduced as the organism's size increases. usgs.gov |

| Metabolism Rate | The rate at which the organism breaks down the compound | Determines the persistence of the compound within the organism. nih.gov |

Comparative Ecological Assessment of Heptachlorobiphenyl Congeners

There are 209 distinct PCB congeners, and their environmental fate and toxicity vary significantly depending on the number and position of chlorine atoms on the biphenyl (B1667301) molecule. epa.gov Therefore, a comparative assessment is essential for understanding the specific risks posed by this compound relative to other congeners.

Highly chlorinated PCBs, a group that includes the heptachlorobiphenyls, are generally more persistent in the environment and less susceptible to microbial degradation than their lower-chlorinated counterparts. epa.govepa.gov This persistence contributes to their tendency to bioaccumulate in food webs. epa.gov The pattern of congeners found in environmental samples and biota often differs from the original commercial mixtures (Aroclors) due to these weathering processes. epa.govnih.gov

Some PCB congeners, known as "dioxin-like" PCBs, have a planar structure that allows them to bind to the aryl hydrocarbon receptor (AhR), leading to a specific mechanism of toxicity. While this compound is not typically classified as a primary dioxin-like congener due to its ortho-chlorine substitutions, the toxicity of different congeners can vary widely. nih.gov For instance, some congeners may have neurotoxic effects by targeting ryanodine (B192298) receptors, a different mechanism than the dioxin-like pathway. nih.gov The metabolism of chiral PCB congeners can also be enantioselective, meaning that different spatial arrangements (atropisomers) of the same congener may be metabolized and accumulate differently in organisms, leading to enantiospecific toxicity. nih.govkobe-u.ac.jp

The decision to analyze for specific congeners versus total PCBs or Aroclor mixtures in ecological risk assessments depends on the specific goals of the study. epa.gov Congener-specific analysis provides a more detailed and accurate picture of the potential risks, as it accounts for the differing toxicities and bioaccumulation potentials of individual compounds. epa.govepa.gov

Environmental Remediation and Management Strategies for Pcb Contamination

In-situ Remediation Technologies for Contaminated Soils and Sedimentsnih.gov

In-situ remediation involves treating contaminated materials in place, which is often more cost-effective and less disruptive than excavation and removal. nih.gov These technologies aim to degrade, immobilize, or contain the contaminant within the soil or sediment.

Bioremediation harnesses biological processes to break down or transform contaminants. For polychlorinated biphenyls (PCBs), this often involves enhancing the activity of naturally occurring microorganisms or introducing specialized organisms.

Biostimulation and Bioaugmentation : Biostimulation involves the addition of nutrients or other substances to stimulate the growth and activity of indigenous microorganisms capable of degrading contaminants. frontiersin.org Bioaugmentation, on the other hand, involves introducing specific strains of microorganisms with known PCB-degrading capabilities to the contaminated site. frontiersin.org For highly chlorinated PCBs, anaerobic microbial communities are particularly important as they can initiate the degradation process through reductive dechlorination. frontiersin.org Studies have shown that indigenous bacteria in sediment can dehalogenate PCBs, though the process can be limited by the low bioavailability of the contaminants. frontiersin.org

Phytoremediation : Phytoremediation is a technology that utilizes plants to clean up contaminated environments. nih.gov Plants can contribute to PCB remediation through several mechanisms: phytoextraction (uptake of contaminants into plant tissues), phytotransformation (enzymatic breakdown of pollutants within the plant), and rhizoremediation (enhancement of microbial degradation in the root zone). nih.gov While the metabolism of PCBs by plants is often limited to lower-chlorinated congeners, some plants have shown the ability to degrade more highly chlorinated forms. frontiersin.org For instance, research on sediment contaminated with Aroclor 1260, a mixture containing highly chlorinated PCBs, has been conducted. researchgate.net In a greenhouse study, the percentage loss of various PCB congeners was evaluated using different plant species and the addition of an organic amendment. researchgate.net The results indicated that certain plant treatments could significantly reduce the concentration of heptachlorobiphenyls. researchgate.net

Table 1: Research Findings on Phytoremediation of Selected PCB Congeners

| PCB Congener (IUPAC No.) | Plant Treatment | Organic Amendment | Percentage Loss (%) |

|---|---|---|---|

| 2,2',3,4,4',5',6-Heptachlorobiphenyl (PCB 183) | Carex aquatalis | Yes | 21.0 |

| Carex aquatalis | No | 4.04 | |

| 2,2',3,4,4',5,5'-Heptachlorobiphenyl (PCB 180) | Carex aquatalis | Yes | 14.3 |

| Carex aquatalis | No | 6.27 | |

| 2,2',3,3',4,4',5-Heptachlorobiphenyl (PCB 170) | Carex aquatalis | Yes | 15.0 |

| Carex aquatalis | No | 5.87 |

Data adapted from a greenhouse study on PCB-contaminated sediment. The table shows the back-transformed percentage loss for three heptachlorobiphenyl congeners under treatment with the plant Carex aquatalis, with and without an organic amendment. researchgate.net

Chemical treatment methods involve the application of chemical reagents to transform contaminants into less harmful substances.

Reductive Dechlorination : This process involves the removal of chlorine atoms from the biphenyl (B1667301) structure, which is a critical first step in the degradation of highly chlorinated PCBs. This can be microbially mediated, as mentioned above, or achieved through chemical means. Phototrophic enrichment cultures, for example, have been shown to reductively dechlorinate tetrachlorobiphenyls, preferentially removing ortho-chlorines. nih.gov The dechlorination of higher chlorinated congeners results in the formation of lower chlorinated biphenyls, which are generally more amenable to aerobic degradation.

Zero-Valent Metals : Zero-valent iron (ZVI) is a commonly used reductant for in-situ chemical reduction of various contaminants, including chlorinated organic compounds. ceresrp.comenviro.wiki ZVI can donate electrons to chlorinated molecules, leading to the replacement of chlorine atoms with hydrogen. hepure.com This technology can be applied in the form of permeable reactive barriers (PRBs), where contaminated groundwater flows through a wall of ZVI, or through direct injection of ZVI particles into the contaminated soil or sediment. clu-in.org The high reactivity and cost-effectiveness of ZVI make it a promising technology for the remediation of sites contaminated with persistent chlorinated compounds. ceresrp.comhepure.com

Ex-situ Treatment Technologies

Ex-situ treatment requires the excavation of contaminated soil or dredging of sediment for treatment at another location. While generally more expensive and disruptive, these methods allow for greater control over the treatment process. epa.gov Common ex-situ technologies for PCB-contaminated materials include:

Incineration : High-temperature incineration is an effective method for destroying PCBs, but it is costly and can generate public opposition due to potential air emissions.

Landfilling : Disposal in specially designed hazardous waste landfills is another common approach. frontiersin.org However, this is a containment strategy rather than a treatment method and carries the risk of future leakage. frontiersin.org

Other ex-situ methods can include thermal desorption, solvent extraction, and chemical dehalogenation processes.

Long-term Management and Monitoring of Heptachlorobiphenyl Contamination in Environmental Reservoirs

Due to the persistence of 2,2',3,3',4,5,6-Heptachlorobiphenyl (B1219824) and other highly chlorinated PCBs, long-term management and monitoring are essential components of any remediation strategy. frontiersin.org This is necessary to:

Assess the effectiveness of the implemented remediation technologies over time.

Detect any remobilization of contaminants from treated areas or residual sources.

Monitor for the formation of potentially toxic degradation byproducts.

Ensure the protection of human health and the environment.

Long-term monitoring programs typically involve the regular sampling and analysis of soil, sediment, water, and potentially biota to track the concentration and fate of the contaminants. The insights gained from long-term monitoring are crucial for adaptive management of the contaminated site and for verifying the long-term success of the remediation efforts. researchgate.net

Future Research Directions in 2,2 ,3,3 ,4,5,6 Heptachlorobiphenyl Studies

Advanced Analytical Techniques for Ultrace and Specific Congener Detection

The accurate detection and quantification of specific polychlorinated biphenyl (B1667301) (PCB) congeners, such as 2,2',3,3',4,5,6-heptachlorobiphenyl (B1219824), at ultratrace levels are paramount for understanding their environmental distribution and potential effects. Future research will necessitate the continued development and refinement of advanced analytical techniques.

High-resolution gas chromatography (HRGC) coupled with mass spectrometry (MS) remains a cornerstone for PCB analysis. researchgate.net However, challenges such as the co-elution of different congeners on commonly used GC columns persist, which can lead to inaccurate quantification. researchgate.net Future efforts will likely focus on the development of novel stationary phases for capillary columns that offer improved separation of complex PCB mixtures. researchgate.net The use of dual-column GC systems, where the sample is simultaneously run on two different columns, provides a powerful tool for resolving co-eluting peaks and enhancing the accuracy of congener-specific analysis. nv.gov

Furthermore, the application of tandem mass spectrometry (MS/MS) offers enhanced selectivity and sensitivity, which is crucial for detecting the low concentrations of specific congeners often found in environmental and biological samples. nih.gov Techniques like gas chromatography coupled to ion trap MS/MS have shown promise for the congener-specific determination of other chlorinated compounds and could be further optimized for heptachlorobiphenyls. nih.gov The development of electrochemical aptasensors, which utilize the specific binding of DNA aptamers to target molecules, represents a novel and promising avenue for the rapid and ultrasensitive detection of environmental contaminants. mdpi.com While currently explored for substances like lead ions, this technology could potentially be adapted for the specific detection of PCB congeners.

| Analytical Technique | Principle | Future Research Focus |

| High-Resolution Gas Chromatography (HRGC) | Separates volatile compounds based on their interaction with a stationary phase in a capillary column. | Development of novel stationary phases for improved congener separation. researchgate.net |

| Dual-Column GC | Simultaneous analysis on two different columns to resolve co-eluting congeners. nv.gov | Optimization of column combinations for comprehensive PCB analysis. |

| Tandem Mass Spectrometry (MS/MS) | Provides enhanced selectivity and sensitivity by performing multiple stages of mass analysis. nih.gov | Method development for specific heptachlorobiphenyl congeners. |

| Electrochemical Aptasensors | Utilizes the high specificity of DNA aptamers for target molecule detection. mdpi.com | Adaptation and validation for the detection of this compound. |

Refined Modeling of Environmental Fate and Bioaccumulation in Complex Ecosystems

Understanding the long-term behavior of this compound in the environment requires sophisticated modeling approaches. Future research will focus on developing and refining models that can accurately predict its fate and bioaccumulation in complex, real-world ecosystems.

Current models often rely on laboratory-derived data and may not fully capture the intricacies of natural systems. nih.gov There is a need for integrated models that couple the physical and chemical transport of the compound with its biological uptake and transfer through food webs. epa.govepa.gov These models should incorporate a wider range of environmental parameters and biological interactions to improve their predictive accuracy.

A key aspect of future modeling efforts will be to better understand the relationship between the physicochemical properties of PCB congeners, such as their lipid/water partition coefficient and water solubility, and their potential for ecological magnification. nih.gov Studies have shown a linear relationship between these properties and bioaccumulation, and refining these relationships for specific congeners like this compound will be crucial. nih.gov Furthermore, investigating the bioaccumulation potential in various organisms, from microorganisms to higher trophic levels, will provide essential data for model parameterization and validation. nih.gov

| Modeling Aspect | Key Research Area | Rationale |

| Integrated Environmental Fate Models | Coupling of physical, chemical, and biological processes. epa.govepa.gov | To create more realistic predictions of contaminant behavior in complex ecosystems. |

| Bioaccumulation Factors | Refining the relationship between physicochemical properties and ecological magnification. nih.gov | To improve the accuracy of bioaccumulation predictions for specific congeners. |

| Trophic Transfer | Studying the movement of the compound through various levels of the food web. nih.gov | To understand the potential for biomagnification and exposure in top predators. |

Detailed Elucidation of Biotransformation Pathways in Diverse Environmental Microorganisms and Biota

The biotransformation of this compound is a critical process that influences its persistence and potential toxicity. Future research must focus on elucidating the specific metabolic pathways in a wide range of environmental microorganisms and other biota.

While the metabolism of some PCB congeners has been studied, the pathways for highly chlorinated congeners like heptachlorobiphenyls are less understood. nih.govnih.gov It is known that microorganisms, particularly fungi and bacteria, can degrade PCBs through various enzymatic processes. researchgate.netfrontiersin.org Ligninolytic enzymes produced by some fungi, for example, have shown potential in breaking down these compounds. researchgate.net Future studies should aim to identify the specific enzymes and genes involved in the degradation of this compound.

In higher organisms, metabolism often proceeds through hydroxylation, catalyzed by cytochrome P-450 enzymes, to form hydroxylated metabolites (OH-PCBs). nih.govnih.gov For instance, the biotransformation of 2,2',3',4,4',5,5'-heptachlorobiphenyl in rats resulted in the formation of heptachlorobiphenylol. nih.gov Research is needed to identify the specific metabolites of this compound in various species and to understand the factors influencing the rate and extent of its biotransformation. This includes investigating the role of different cytochrome P-450 isozymes and the potential for the formation of reactive intermediates. nih.gov

| Organism Type | Key Biotransformation Process | Research Focus |

| Microorganisms (Fungi, Bacteria) | Enzymatic degradation (e.g., by ligninolytic enzymes). researchgate.netfrontiersin.org | Identification of specific enzymes, genes, and degradation pathways. |

| Higher Biota (e.g., mammals) | Cytochrome P-450-mediated hydroxylation. nih.govnih.gov | Identification of specific metabolites and the role of different P-450 isozymes. |

Development and Validation of Novel, Sustainable Remediation Technologies

The persistent nature of this compound necessitates the development of effective and sustainable remediation technologies for contaminated sites. Future research in this area will focus on innovative approaches that are both environmentally friendly and economically viable. hw.ac.uk

Bioremediation, which utilizes the metabolic capabilities of microorganisms to break down contaminants, is a promising and cost-effective strategy. researchgate.net Further research is needed to identify and optimize microbial strains or consortia that are efficient in degrading highly chlorinated PCBs like heptachlorobiphenyls. This includes exploring the potential of both naturally occurring microorganisms and genetically engineered strains.

In addition to bioremediation, other innovative techniques are being explored. A "remediation treatment train" approach, which combines multiple remediation technologies, may offer a more comprehensive solution. hw.ac.uk The integration of sustainability principles into remediation practices is also crucial. hw.ac.ukresearchgate.net This involves considering the entire life cycle of a remediation strategy, from its environmental impact to its social and economic consequences, to ensure the chosen method provides the greatest net benefit. hw.ac.uk

| Remediation Approach | Description | Future Research Direction |

| Bioremediation | Use of microorganisms to degrade contaminants. researchgate.net | Identification and optimization of microbial strains for heptachlorobiphenyl degradation. |

| Remediation Treatment Train | Combination of multiple remediation technologies. hw.ac.uk | Development and validation of effective combinations for complex contaminated sites. |

| Sustainable Remediation | Integration of environmental, social, and economic considerations. hw.ac.ukresearchgate.net | Development of frameworks and tools for assessing the sustainability of remediation alternatives. |

Global Monitoring Programs for Persistent Organic Pollutants, Including Heptachlorobiphenyls

Effective management of persistent organic pollutants (POPs) like this compound relies on robust global monitoring programs. These programs are essential for understanding the long-range transport of these chemicals, assessing their environmental levels, and evaluating the effectiveness of international conventions aimed at their control. unep.orggreenpolicyplatform.orgnih.govpops.int

The Stockholm Convention on Persistent Organic Pollutants provides a framework for global action on POPs, and its Global Monitoring Plan (GMP) is a key component for assessing the convention's effectiveness. greenpolicyplatform.orgnih.govpops.int Future research and monitoring efforts should ensure the inclusion of a comprehensive range of PCB congeners, including heptachlorobiphenyls, in these programs. This will require the harmonization of analytical methods and data reporting across different regions to ensure data comparability. greenpolicyplatform.orgpops.int

The GMP collects data on POP concentrations in various environmental media, such as air, water, and human milk, from around the world. unep.org Expanding the scope of these programs to include a wider array of matrices and geographical locations, particularly in developing countries, will provide a more complete picture of the global distribution and trends of these pollutants. unep.orgnih.gov This information is vital for policymakers to make informed decisions regarding the management and regulation of these hazardous chemicals. unep.org

| Monitoring Program Aspect | Importance | Future Direction |

| Global Monitoring Plan (GMP) | Assesses the effectiveness of the Stockholm Convention. greenpolicyplatform.orgnih.govpops.int | Continued support and expansion to include more congeners and regions. |

| Data Comparability | Ensures that data from different programs can be compared and integrated. greenpolicyplatform.orgpops.int | Harmonization of analytical methods and reporting standards. |

| Expanded Scope | Provides a more comprehensive understanding of global contamination. unep.orgnih.gov | Inclusion of a wider range of environmental matrices and geographical locations. |

Q & A

Basic Research Questions

Q. How can researchers distinguish between structurally similar heptachlorobiphenyl congeners (e.g., PCB-173 vs. PCB-174) during analytical quantification?

- Methodology : Use gas chromatography-quadrupole time-of-flight mass spectrometry (GC-QTOF-MS) with optimized ionization parameters to resolve chlorine substitution patterns. For example, PCB-173 (2,2',3,3',4,5,6-) and PCB-174 (2,2',3,3',4,5,6'-) differ in chlorine positions at the biphenyl rings, requiring high-resolution fragmentation analysis (e.g., m/z 395.32 for [M-Cl]⁻ ions) .

- Reference Standards : Employ certified solutions (e.g., 10 µg/mL in isooctane) with CAS-specific identifiers (PCB-173: DTXSID4073540; PCB-174: CAS 38411-25-5) to validate retention times .

Q. What are the recommended storage conditions for analytical standards of 2,2',3,3',4,5,6-heptachlorobiphenyl to ensure stability?

- Methodology : Store standards in amber glass vials at -20°C under inert gas (e.g., argon) to prevent photodegradation and volatilization. Verify stability via periodic recovery tests using spiked matrices (e.g., soil or serum) and compare with fresh calibrants .

Q. How can researchers confirm the purity of synthesized this compound?

- Methodology : Combine nuclear magnetic resonance (NMR) (¹³C and ¹H) with high-performance liquid chromatography (HPLC) using a C18 column and UV detection at 254 nm. Cross-validate with electron ionization mass spectrometry (EI-MS) to detect impurities (<2% threshold) .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in reported aqueous solubility data for this compound?

- Methodology : Re-evaluate solubility using shake-flask methods with isotopic dilution (e.g., ¹⁴C-labeled PCB-173) and liquid-liquid extraction. Account for temperature (20–25°C) and ionic strength variations. Discrepancies (e.g., 1.328 × 10⁻⁸ vs. 5.250 × 10⁻⁶ mol/L) may arise from co-solvent effects or colloidal aggregation .

- Data Interpretation : Apply QSAR models (e.g., EPI Suite) to predict octanol-water partition coefficients (log KOW ~7.1) and validate with experimental measurements .

Q. How do reaction pathways differ between this compound and its dechlorinated derivatives under alkaline conditions?

- Methodology : Conduct stepwise elimination reactions with KOH in nitrobenzene (0.1 M, 60–100°C). Monitor intermediates (e.g., 2,2',3,4,4',5'-hexachlorobiphenyl) via GC-MS. PCB-173’s ortho-chlorine positions reduce steric hindrance, accelerating β-elimination compared to para-substituted congeners .

- Kinetic Analysis : Use Arrhenius plots to determine activation energies (ΔG‡) and compare with DFT-calculated transition states .

Q. What are the critical considerations for designing toxicity assays for this compound in aquatic models?

- Methodology : Use OECD Test Guideline 305 for bioaccumulation studies in fish (e.g., Danio rerio). Dose via lipid-rich feed to mimic trophic transfer. Measure bioconcentration factors (BCFs) and hepatic CYP1A induction as biomarkers. Note conflicting in vivo vs. in vitro results due to metabolite interference (e.g., hydroxylated PCBs) .